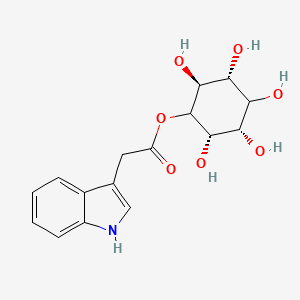
Subamolide B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Subamolide B is a natural product found in Cinnamomum subavenium with data available.
科学的研究の応用
1. Anticancer Properties in Cutaneous Squamous Cell Carcinoma
Subamolide B, a compound isolated from the medicinal plant Cinnamomum subavenium, demonstrates potent cytotoxicity against various human skin cancer cell lines, specifically cutaneous squamous cell carcinoma (SCC). It induces cell death via apoptosis, involving pathways such as FasL/Fas, mitochondria, and endoplasmic reticulum (ER) stress. This suggests its potential application in cutaneous SCC therapy or as a lead for developing new chemotherapeutic agents (Yang et al., 2013).
2. Effects on Human Melanoma Cells
Subamolide E, related to Subamolide B, extracted from Cinnamomum subavenium, exhibits significant cytotoxic effects against human skin cancer melanoma cells, including DNA damage and caspase-dependent apoptotic pathways. It also displays antimigratory activities, suggesting its potential as a chemotherapeutic agent for skin melanoma treatment (Wang et al., 2011).
3. Application in Urothelial Carcinoma
Subamolide A, similar to Subamolide B, shows promise in treating human urothelial carcinoma. It induces apoptosis in cancerous urothelial cell lines, impacting mitochondrial functions and activating pathways like p53 and ERK1/2. This aligns with the traditional use of Cinnamomum subavenium stems in treating carcinoma (Liu et al., 2011).
4. Impact on Lung Cancer Cells
Subamolide A induces cell death in human non-small cell lung cancer cell lines by triggering mitotic catastrophe followed by apoptosis. It activates stress responses and significantly reduces tumor size in an animal model, indicating its potential as an anticancer agent for lung cancer (Hung et al., 2013).
5. Antioxidant Properties
Subamolide C and E from Cinnamomum subavenium and Cinnamomum kotoense demonstrate significant antioxidant properties. Their radical scavenging capabilities suggest potential roles in cancer prevention and as ingredients in cosmetic or therapeutic applications (Cheng et al., 2012).
特性
製品名 |
Subamolide B |
|---|---|
分子式 |
C20H36O4 |
分子量 |
340.5 g/mol |
IUPAC名 |
(3E,4R,5R)-4-hydroxy-5-methoxy-5-methyl-3-tetradecylideneoxolan-2-one |
InChI |
InChI=1S/C20H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(21)20(2,23-3)24-19(17)22/h16,18,21H,4-15H2,1-3H3/b17-16+/t18-,20-/m1/s1 |
InChIキー |
YLCXJNOKPGBEPM-DPBVHHOFSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/1\[C@H]([C@](OC1=O)(C)OC)O |
正規SMILES |
CCCCCCCCCCCCCC=C1C(C(OC1=O)(C)OC)O |
同義語 |
subamolide B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Piperidinamine,N-[(2-methoxyphenyl)methyl]-2-phenyl-,(2S,3S)-](/img/structure/B1258222.png)
![4-[4-(3,5-Dioxohexyl)phenylcarbamoyl]butyric acid](/img/structure/B1258223.png)
![2-[4,7-Bis(2-pyridylmethyl)-1,4,7-triazacyclononan-1-yl]acetic acid](/img/structure/B1258224.png)
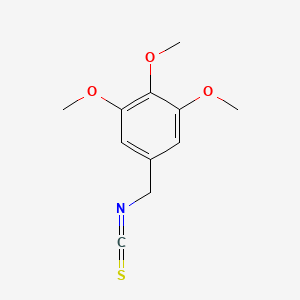
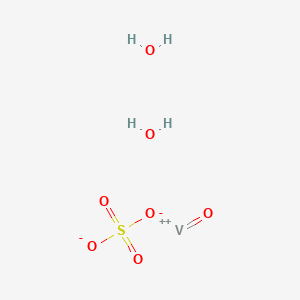
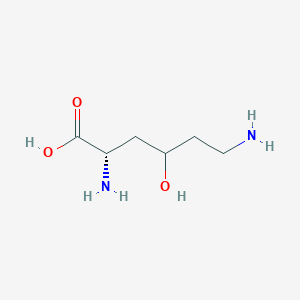
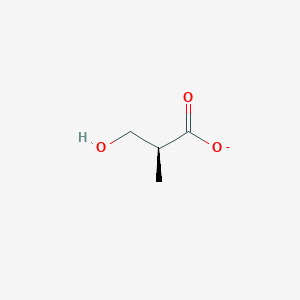
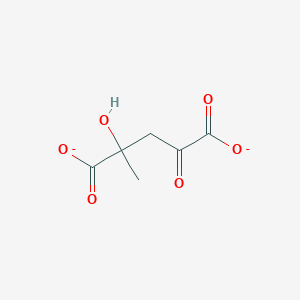
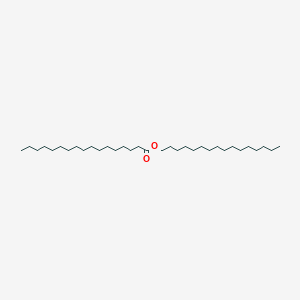
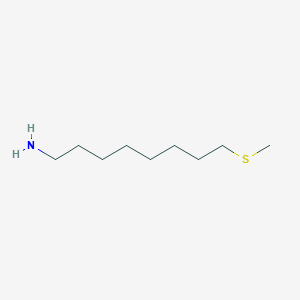
![(5E,8E,11E,14E)-N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B1258240.png)

![3-(4-Chloro-phenyl)-8-methyl-2-(3-phenyl-[1,2,4]oxadiazol-5-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1258244.png)
